molecular formula C16H18BrFN2O3 B11631072 2-Methylpropyl 4-(3-bromo-4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

2-Methylpropyl 4-(3-bromo-4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11631072
M. Wt: 385.23 g/mol
InChI Key: OESMIXDPGCHIFB-UHFFFAOYSA-N
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Description

2-Methylpropyl 4-(3-bromo-4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a synthetic organic compound that belongs to the class of tetrahydropyrimidine derivatives. This compound is of interest due to its potential applications in medicinal chemistry and pharmaceutical research. Its unique structure, which includes a bromine and fluorine-substituted phenyl ring, makes it a candidate for various biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylpropyl 4-(3-bromo-4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be achieved through a multi-step reaction sequence:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-4-fluoroaniline, ethyl acetoacetate, and isobutyl chloroformate.

    Formation of Intermediate: The first step involves the reaction of 3-bromo-4-fluoroaniline with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form an intermediate.

    Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the tetrahydropyrimidine ring.

    Esterification: The final step involves the esterification of the carboxylic acid group with isobutyl chloroformate to yield the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can be performed on the carbonyl group to yield the corresponding alcohol.

    Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-Methylpropyl 4-(3-bromo-4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.

    Biological Studies: The compound is used in studies to understand its interaction with various biological targets.

    Pharmaceutical Research: It serves as a lead compound for the development of new drugs.

    Industrial Applications: The compound’s unique properties make it useful in the development of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methylpropyl 4-(3-bromo-4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms enhances its binding affinity and selectivity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylpropyl 4-(3-chloro-4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • 2-Methylpropyl 4-(3-bromo-4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Uniqueness

The unique combination of bromine and fluorine atoms in 2-Methylpropyl 4-(3-bromo-4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate distinguishes it from similar compounds. This combination enhances its chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H18BrFN2O3

Molecular Weight

385.23 g/mol

IUPAC Name

2-methylpropyl 4-(3-bromo-4-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C16H18BrFN2O3/c1-8(2)7-23-15(21)13-9(3)19-16(22)20-14(13)10-4-5-12(18)11(17)6-10/h4-6,8,14H,7H2,1-3H3,(H2,19,20,22)

InChI Key

OESMIXDPGCHIFB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC(=C(C=C2)F)Br)C(=O)OCC(C)C

Origin of Product

United States

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